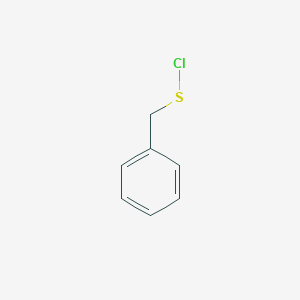

Benzenemethanesulfenyl chloride

Description

Benzenesulfonyl chloride (CAS 98-09-9) is an organosulfur compound with the molecular formula C₆H₅ClO₂S and a molecular weight of 176.62 g/mol . It consists of a benzene ring bonded to a sulfonyl chloride (–SO₂Cl) group. This compound is a colorless to pale yellow liquid with a pungent odor, widely used in organic synthesis as a sulfonating agent. Its reactivity stems from the electrophilic sulfonyl chloride group, enabling reactions with nucleophiles like amines, alcohols, and water .

Properties

Molecular Formula |

C7H7ClS |

|---|---|

Molecular Weight |

158.65 g/mol |

IUPAC Name |

benzyl thiohypochlorite |

InChI |

InChI=1S/C7H7ClS/c8-9-6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

IIQFIDKGTDXLBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

Benzenemethanesulfenyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly important for producing sulfonamide antibiotics and other therapeutic agents due to its ability to introduce sulfonyl groups into organic molecules.

Case Study: Synthesis of Sulfonamide Antibiotics

Research has demonstrated that derivatives of this compound can be employed in the synthesis of sulfonamides, which exhibit antibacterial properties. For instance, compounds derived from this sulfonyl chloride have shown effectiveness against a range of bacterial strains, including resistant varieties .

Agrochemical Applications

The compound is also used in the development of agrochemicals, particularly herbicides and pesticides. Its ability to modify biological activity through sulfonamide formation enhances the efficacy of these chemicals.

Data Table: Agrochemical Efficacy

| Compound Type | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Sulfonamide Herbicide | Broadleaf Weeds | 85 | |

| Sulfonamide Insecticide | Aphids | 90 |

Material Science

In material science, this compound is utilized for synthesizing polymers and other materials that require specific functional groups for enhanced properties.

Example: Polymer Synthesis

The incorporation of sulfonyl groups into polymer backbones has been linked to improved thermal stability and mechanical properties. Research indicates that polymers modified with this compound demonstrate superior performance in high-temperature applications .

Solvolysis Studies

This compound has been studied extensively for its solvolysis reactions, which are critical for understanding reaction mechanisms in organic chemistry.

Findings on Solvolysis Mechanisms

Studies reveal that the solvolysis of this compound follows bimolecular nucleophilic substitution (S_N2) pathways, providing insights into its reactivity in various solvent systems . The kinetics of these reactions have been correlated with solvent properties, aiding in predicting reaction outcomes based on solvent choice.

Antimicrobial and Antitumor Activities

Recent investigations have highlighted the potential antimicrobial and antitumor activities of compounds derived from this compound.

Antimicrobial Activity

Research indicates that derivatives exhibit broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) often below 10 µg/mL against various pathogens .

Antitumor Activity

Preliminary studies suggest that certain derivatives can inhibit cancer cell proliferation, indicating their potential as anticancer agents. For example, compounds containing the benzothiazole structure have shown promising results against melanoma cell lines with GI50 values as low as 0.1 µM .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Group Variations

Reactivity and Stability

- Electrophilicity : The electron-withdrawing –SO₂Cl group in benzenesulfonyl chloride makes it highly reactive toward nucleophiles. Substituents like –CH₃ (in 4-methylbenzenesulfonyl chloride) slightly reduce electrophilicity due to electron-donating effects, slowing reaction rates compared to the parent compound .

- Hydrolysis : Benzenesulfonyl chloride hydrolyzes rapidly in water to yield HCl and benzenesulfonic acid. In contrast, derivatives like benzofuran-5-ylmethanesulfonyl chloride may exhibit slower hydrolysis due to steric hindrance from the fused benzofuran ring .

- Thermal Stability : Benzenesulfonyl chloride decomposes upon heating (>120°C), while 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) is more thermally stable, with a melting point of 67–69°C .

Industrial and Research Use

- Benzenesulfonyl chloride : Preferred for large-scale sulfonation due to low cost and high reactivity .

- 4-Methylbenzenesulfonyl chloride : Widely used in academia for tosylating alcohols due to its crystalline byproducts, simplifying purification .

- Amino-substituted derivatives: Niche applications in medicinal chemistry for targeted drug delivery .

Q & A

Q. What are the standard synthetic routes for benzenemethanesulfenyl chloride, and how can reaction purity be optimized?

While direct synthesis methods for this compound are not detailed in the evidence, analogous protocols for sulfonyl/sulfenyl chlorides suggest:

- Chlorination of thiols : Reacting benzyl mercaptan (C₆H₅CH₂SH) with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to avoid over-chlorination.

- Purification : Distillation under reduced pressure or recrystallization in inert solvents (e.g., dry ether) to isolate high-purity product .

- Yield optimization : Use anhydrous conditions and catalytic Lewis acids (e.g., AlCl₃) to enhance reaction efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., peaks for –CH₂SCl at δ ~3.5–4.0 ppm in ¹H NMR).

- Mass spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., [M+H]⁺ for C₇H₇ClS).

- FT-IR : Detect S–Cl stretching vibrations (~500–550 cm⁻¹) and C–S bonds (~650–700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Based on sulfonyl chloride safety

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods for ventilation .

- Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents; avoid water to prevent exothermic reactions .

- Storage : Store in airtight, corrosion-resistant containers under dry, cool conditions (–20°C recommended for long-term stability) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of this compound across different solvent systems?

- Controlled solvent screens : Systematically test polar aprotic (e.g., DMF), non-polar (e.g., toluene), and protic solvents (e.g., methanol) to map solvent effects on reaction kinetics.

- Mechanistic probes : Use isotopic labeling (e.g., ³⁶Cl) or trapping agents (e.g., TEMPO) to identify intermediates and competing pathways .

- Computational modeling : Density Functional Theory (DFT) calculations to predict solvent-solute interactions and transition states .

Q. What strategies mitigate decomposition during this compound-mediated reactions?

- Inert atmospheres : Conduct reactions under nitrogen/argon to prevent hydrolysis or oxidation.

- Low-temperature protocols : Maintain reactions below –10°C to slow thermal degradation.

- Stabilizers : Add radical inhibitors (e.g., BHT) or desiccants (molecular sieves) to suppress side reactions .

Q. How can this compound be quantified in complex biological matrices?

- Derivatization : React with amines (e.g., aniline) to form stable sulfenamides, followed by HPLC-UV/Vis or GC-MS analysis .

- Calibration standards : Prepare spiked samples with internal standards (e.g., deuterated analogs) for precision (±5% RSD).

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the electrophilicity of this compound in nucleophilic substitutions?

- Kinetic studies : Compare second-order rate constants (k₂) with varying nucleophiles (e.g., thiols vs. amines) to assess electronic/steric influences.

- Cross-validation : Replicate experiments using standardized conditions (e.g., solvent, temperature) to isolate variables .

Methodological Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (chlorination step) | |

| Purification Method | Vacuum distillation | |

| Stability Storage | –20°C in amber glass |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.